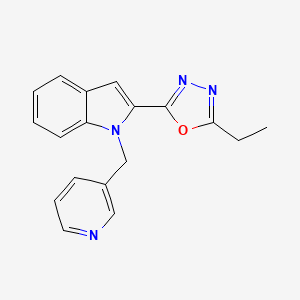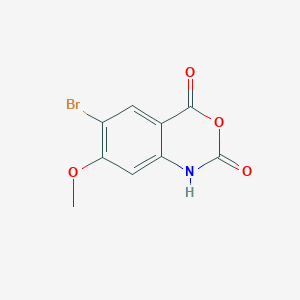
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methocarbamol, also known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a centrally acting muscle relaxant used to treat acute, painful musculoskeletal conditions . It is often used in combination with rest, physical therapy, and other treatments .
Synthesis Analysis
Methocarbamol was developed in the early 1950s as a treatment for muscle spasticity and the associated pain . The exact synthesis process is not detailed in the sources I found.Molecular Structure Analysis
The molecular structure of Methocarbamol has been studied using FT-Raman and FTIR spectroscopy . The complete vibrational assignments of wave numbers were made on the basis of potential energy distribution .Chemical Reactions Analysis
Methocarbamol is involved in centrally acting muscle relaxant with expectorant properties . It is often used as an anesthetic during animal surgery .Physical And Chemical Properties Analysis
Methocarbamol is a white powder, sparingly soluble in water and in chloroform, soluble in alcohol (only with heating), insoluble in benzene and in n-hexane .Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Researchers have investigated the synthesis and reactions of compounds structurally related to 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, focusing on their chemical properties and potential applications. For example, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions with various amines highlight the versatility and reactivity of chromen-based compounds (Pimenova et al., 2003).
Biological Activities
- The exploration of biological activities of chromen derivatives has been a focus, with studies on compounds such as "7a-O-Methyldeguelol" revealing insights into their structural properties and potential biological implications (Chantrapromma et al., 2005). These studies contribute to understanding the broader applications of chromen-based compounds in medicinal chemistry.
Antioxidant and Anti-inflammatory Activities
- Research into the antioxidant and anti-inflammatory properties of methoxyphenol and chromen derivatives has shown significant potential for these compounds in therapeutic applications. For instance, studies on the dimerization, ROS formation, and biological activity of o-methoxyphenols indicate their effectiveness as antioxidants and their potential use in designing drugs for chemopreventive and anticancer agents (Fujisawa et al., 2005).
Environmental Applications
- The potential environmental applications of chromen derivatives have been explored, such as their role in the oxidative degradation of pollutants. Studies on the complete oxidation of pesticides in water by photoassisted Fenton reaction highlight the environmental relevance of chromen-based compounds (Pignatello & Sun, 1995).
Material Science Applications
- In material science, the synthesis and application of chromen derivatives for the development of photochromic materials and biologically active natural products have been a subject of research. This includes studies on chromene chromium carbene complexes and their use in synthesizing naphthopyran and naphthopyrandione units, demonstrating the compound's potential in the development of new materials (Rawat et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Methocarbamol, is the central nervous system (CNS). It acts as a CNS depressant with sedative and musculoskeletal relaxant properties . Its primary clinical and therapeutic use is the treatment of muscle spasm and immobility associated with strains, sprains, and injuries of the back and, to a lesser degree, injuries to the neck .
Mode of Action
It has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Biochemical Pathways
Methocarbamol is metabolized in the liver via dealkylation and hydroxylation. The metabolites of Methocarbamol are then conjugated through glucuronidation or sulfation . Essentially all Methocarbamol metabolites are eliminated in the urine .
Pharmacokinetics
In healthy volunteers, the plasma clearance of Methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Small amounts of unchanged Methocarbamol are also excreted in the urine .
Result of Action
The molecular and cellular effects of Methocarbamol’s action result in muscle relaxation and a reduction in muscle spasms. This is particularly beneficial in the treatment of painful muscle spasms associated with various acute musculoskeletal conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methocarbamol. For instance, the drug’s metabolism and clearance can be affected by the patient’s liver function . Furthermore, the drug’s stability can be influenced by storage conditions .
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12-19(27-16-8-6-5-7-15(16)24-4)18(22)14-10-9-13(11-17(14)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYJMQPNAEFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
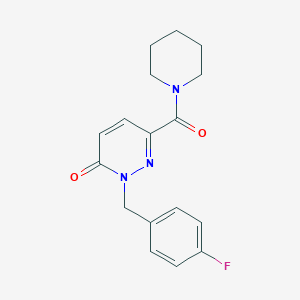
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)
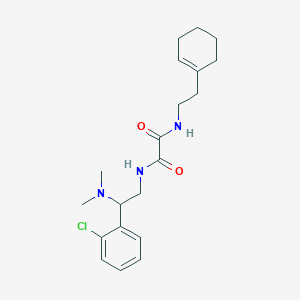
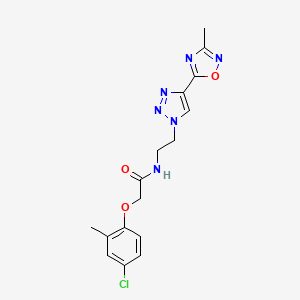
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)
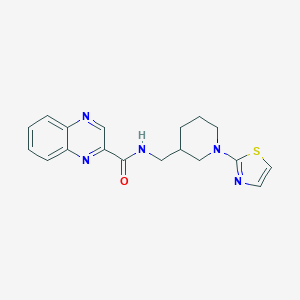
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)
